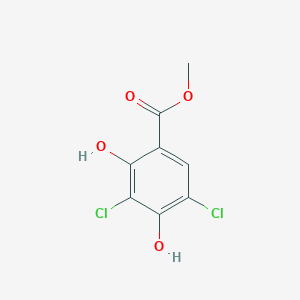

Methyl 3,5-dichloro-2,4-dihydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloro-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGJRXUHDLFIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Benzoate Ester Chemistry

Halogenated organic compounds, including benzoate (B1203000) esters, are of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine, into a molecular structure can profoundly influence its physicochemical properties. These properties include lipophilicity, metabolic stability, and binding affinity to biological targets.

The strategic placement of chlorine atoms on the aromatic ring of benzoate esters, as seen in Methyl 3,5-dichloro-2,4-dihydroxybenzoate, can create unique electronic and steric environments. This can lead to altered reactivity and biological activity compared to their non-halogenated counterparts. For instance, halogenated benzoates have been investigated for their potential to enhance the therapeutic properties of other molecules. Studies have shown that the addition of a halogenated benzoyl group can improve the anti-fungal activity of natural products.

Significance As a Research Scaffold in Chemical and Biological Investigations

Precursor Derivatization Strategies for this compound

The synthesis of this compound involves strategic precursor derivatization, primarily focusing on regioselective halogenation and efficient esterification techniques. These steps are critical for achieving the desired substitution pattern and functional group array on the benzene ring.

Regioselective Halogenation Approaches to Dihydroxybenzoic Acid Methyl Esters

The introduction of two chlorine atoms at positions 3 and 5 of a 2,4-dihydroxybenzoic acid methyl ester framework requires precise control of reaction conditions to ensure regioselectivity. A common strategy involves the direct chlorination of methyl 2,4-dihydroxybenzoate (B8728270). The hydroxyl groups at positions 2 and 4 are activating and ortho-, para-directing, which facilitates the electrophilic substitution at the C3 and C5 positions.

A typical laboratory-scale synthesis involves dissolving methyl 2,4-dihydroxybenzoate in a suitable solvent, such as glacial acetic acid, and then treating it with a chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation due to its reactivity and selectivity under controlled conditions. The reaction is generally performed at a low temperature to manage the exothermic nature of the chlorination and to minimize the formation of side products. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) until the starting material is consumed.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich nature of the aromatic ring, enhanced by the two hydroxyl groups, directs the incoming electrophilic chlorine to the positions ortho and para to the hydroxyls. The C3 and C5 positions are sterically accessible and electronically activated, leading to the desired dichlorinated product.

Table 1: Reagents and Conditions for Regioselective Chlorination

| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Product |

|---|

Esterification Techniques for Functionalized Benzoic Acids

The esterification of the parent 2,4-dihydroxybenzoic acid is a prerequisite for subsequent halogenation, as the methyl ester group serves as a protecting group for the carboxylic acid functionality. The Fischer-Speier esterification is a classical and widely used method for this purpose. This acid-catalyzed reaction involves refluxing the benzoic acid derivative in an excess of the corresponding alcohol, in this case, methanol (B129727), with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The use of excess methanol helps to shift the equilibrium towards the product side, ensuring a high yield of the desired ester.

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. These include reactions with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. However, for the synthesis of methyl 2,4-dihydroxybenzoate, the Fischer esterification remains a cost-effective and efficient method.

Multistep Reaction Sequences for Analog Generation

This compound is a valuable precursor for creating a library of analogs through multistep reaction sequences. These sequences often involve modifications of the hydroxyl and ester functionalities to introduce diverse chemical moieties.

One common transformation is the O-alkylation or O-acylation of the hydroxyl groups. For instance, reacting this compound with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) can yield a series of ether derivatives. Similarly, acylation with different acid chlorides or anhydrides can produce a range of ester analogs.

Another important multistep sequence involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation. The hydrolysis is typically achieved under basic conditions using sodium hydroxide (B78521) or potassium hydroxide. The resulting 3,5-dichloro-2,4-dihydroxybenzoic acid can then be coupled with a variety of amines using standard peptide coupling reagents to form a diverse set of amide derivatives. These transformations allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Design and Synthesis of Structurally Modified Analogs

The structural framework of this compound has been utilized as a starting point for the design and synthesis of a wide array of modified analogs, including those based on orsellinic acid and benzoic acid skeletons, as well as complex acylhydrazone derivatives.

Structural Analogues Based on Orsellinic Acid and Benzoic Acid Skeletons

Orsellinic acid and its derivatives are natural products that share a dihydroxybenzoic acid core with the target compound. The synthetic scaffold of this compound allows for the creation of analogs that mimic the structural features of orsellinates while incorporating the unique dichlorophenyl moiety. These synthetic efforts aim to explore novel chemical spaces and biological activities.

The synthesis of such analogs often involves the selective functionalization of the hydroxyl groups. For example, the phenolic hydroxyls can be converted into sulfonate esters. This is typically achieved by reacting this compound with various sulfonyl chlorides in the presence of a base. This reaction leads to the formation of novel compounds with potential applications in medicinal chemistry.

Furthermore, the core benzoic acid skeleton can be elaborated through various carbon-carbon bond-forming reactions. For instance, the aromatic ring can be further functionalized through reactions like the Biginelli reaction, which allows for the synthesis of dihydropyrimidinone derivatives. This one-pot cyclocondensation reaction involves the reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, and can be adapted to use derivatives of this compound to create complex heterocyclic structures.

Synthesis of Acylhydrazone Derivatives Incorporating Dichlorohydroxyphenyl Moieties

A significant class of derivatives synthesized from this compound are acylhydrazones. These compounds are known for their wide range of biological activities and their synthesis involves a straightforward and efficient reaction sequence.

The first step in this synthesis is the conversion of the methyl ester to the corresponding hydrazide. This is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol, typically under reflux. This reaction, known as hydrazinolysis, replaces the methoxy (B1213986) group of the ester with a hydrazinyl group (-NHNH₂).

The resulting 3,5-dichloro-2,4-dihydroxybenzoyl hydrazide is a key intermediate that can be readily condensed with a variety of aldehydes and ketones to form the desired acylhydrazone derivatives. This condensation reaction is usually carried out in an alcoholic solvent and is often catalyzed by a few drops of a strong acid. The reaction is driven by the formation of a stable C=N double bond and the elimination of a water molecule.

This synthetic strategy allows for the generation of a large library of acylhydrazone derivatives by simply varying the aldehyde or ketone reactant. The resulting compounds incorporate the dichlorohydroxyphenyl moiety, which is a key structural feature for potential biological activity.

Table 2: Synthesis of Acylhydrazone Derivatives

| Intermediate | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazinolysis | 3,5-dichloro-2,4-dihydroxybenzoyl hydrazide |

Development of Fluorescent Probes and Molecular Conjugates for Biological Systems

While direct examples of fluorescent probes and molecular conjugates derived from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest significant potential for such applications. Dihydroxybenzoic acid (DHBA) derivatives, for instance, are known to possess fluorescent properties. Research has demonstrated the use of 2,5-dihydroxybenzoic acid as a fluorescent probe to investigate the microenvironment of hydrogels. This suggests that the dihydroxy-substituted benzene ring in the target molecule could serve as a core fluorophore.

Furthermore, the hydroxyl and carboxylic acid functionalities are amenable to conjugation with other molecules. For example, 3,5-dihydroxybenzoic acid has been utilized to cap nanocrystals, creating luminescent probes for ion sensing. This indicates that this compound could be similarly employed as a building block. The hydroxyl groups could be derivatized to attach biomolecules, targeting moieties, or other signaling units, thereby creating sophisticated molecular conjugates for biological imaging or therapeutic delivery. The presence of chlorine atoms could also be exploited for further functionalization through cross-coupling reactions, expanding the molecular diversity of potential probes and conjugates.

Recent studies have also highlighted the biological relevance of dihydroxybenzoic acid derivatives. For instance, 2,4-dihydroxybenzoic acid and its glycosylated forms have been identified as metabolites of salicylic (B10762653) acid in plants, playing a role in their immune response. nih.gov This underscores the potential for derivatives of this compound to interact with biological systems, a crucial aspect for the design of effective molecular probes and conjugates.

Investigations into Reaction Mechanisms and Pathway Optimization in Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The key transformations are the chlorination of the aromatic ring and the esterification of the carboxylic acid.

The chlorination of a dihydroxybenzoic acid precursor likely proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups are strong activating groups, directing the incoming electrophile. However, the regioselectivity of the chlorination of 2,4-dihydroxybenzoic acid can be complex. The mechanism involves the generation of an electrophilic chlorine species, which then attacks the electron-rich aromatic ring. The stability of the resulting carbocation intermediate (a sigma complex) determines the position of substitution. Computational studies and experimental investigations on related phenolic compounds can provide insights into the preferred sites of halogenation.

The esterification of the carboxylic acid group is typically acid-catalyzed, following the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol (methanol in this case) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. Optimizing this step involves controlling the equilibrium of the reaction, often by using an excess of the alcohol or by removing the water as it is formed.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green approaches can be considered.

One key area is the use of more environmentally benign solvents and catalysts. Traditional methods for similar transformations often employ hazardous solvents and stoichiometric amounts of harsh reagents. Green alternatives could include the use of water, supercritical fluids, or ionic liquids as reaction media. The development of reusable catalysts, such as solid acid catalysts for esterification or supported metal catalysts for halogenation, would also contribute to a more sustainable process.

Biocatalysis offers another promising avenue for the green synthesis of phenolic esters. Enzymes, such as lipases, can catalyze esterification reactions under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste. nih.govmdpi.com While not yet reported for this specific molecule, the enzymatic esterification of other phenolic acids has been successfully demonstrated.

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Potential Application in Synthesis |

| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification steps. |

| Atom Economy | Catalytic methods that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic chlorinating agents and solvents. |

| Designing Safer Chemicals | Designing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Microwave-assisted or room-temperature reactions to reduce energy consumption. |

| Use of Renewable Feedstocks | Sourcing of starting materials from biomass or other renewable sources. |

| Reduce Derivatives | Enzymatic reactions that offer high selectivity, avoiding the need for protecting groups. |

| Catalysis | Use of reusable solid acid or enzyme catalysts. |

Mechanistic Investigations of Biological Activity and Molecular Interactions of Methyl 3,5 Dichloro 2,4 Dihydroxybenzoate and Its Analogues

Antiproliferative and Anticarcinogenic Mechanisms

The fight against cancer involves identifying compounds that can selectively target cancer cells and the underlying mechanisms that drive their growth. Research into analogues of Methyl 3,5-dichloro-2,4-dihydroxybenzoate points toward several potential anticarcinogenic strategies, particularly against resilient cancer stem cells.

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. nih.gov Targeting these cells is a critical goal in developing effective cancer treatments.

A key characteristic of CSCs is their ability to form three-dimensional, free-floating colonies known as spheroids when cultured in non-adherent, serum-free conditions. nih.gov These spheroids, often called "colonospheres" in colorectal cancer research, serve as a robust in vitro model to study CSC properties and screen for potential anticancer drugs. nih.govnih.govexplorationpub.com Cell lines such as HT-29, Caco-2, and HCT116 are commonly used to generate these spheroids, which show an enrichment of CSC markers and genes associated with self-renewal. nih.govnih.govresearchgate.net The ability of a compound to inhibit the formation or growth of these spheroids indicates its potential to target the CSC population. For instance, studies show that 3D tumoroids derived from metastatic colorectal cancer cells can be used to model drug resistance to agents like cisplatin. mdpi.com While specific data on this compound is not available, its efficacy would be evaluated using such spheroid formation assays.

The self-renewal and survival of colorectal CSCs are driven by several deregulated signaling pathways. Research has shown that the transcription factor AP-1 is involved in modulating the activity of NANOG, a key pluripotency stem cell marker, in colorectal CSCs. nih.gov In spheroid cultures of the HT-29 colorectal cancer cell line, there is a significant up-regulation of genes involved in epithelial-to-mesenchymal transition (EMT), such as ZEB1, TWIST1, and SNAIL1. researchgate.net An analogue, Methyl 3,4-dihydroxybenzoate, has been shown to protect against acute liver injury by inhibiting the phosphorylation of p38 and p65, key components of inflammatory pathways that often have crosstalk with cancer-related signaling. nih.gov This suggests that chlorinated and hydroxylated benzoic acid esters could potentially modulate these critical pathways.

| Signaling Pathway Component | Observed Effect in Analogue/Related Studies | Cell/Model System |

| AP-1 | Modulates NANOG activity in CSCs. nih.gov | Colorectal Cancer Stem Cells |

| p38 / p65 (NF-κB) | Phosphorylation inhibited by Methyl 3,4-dihydroxybenzoate. nih.gov | d-galN/LPS-induced acute liver failure model |

| EMT Genes (ZEB1, TWIST1, SNAIL1) | Upregulated in CSC-enriched spheroids. researchgate.net | HT-29 Colorectal Cancer Spheroids |

High activity of the enzyme Aldehyde Dehydrogenase 1 (ALDH1), particularly the ALDH1A1 isoform, is a well-established functional marker for CSCs in various cancers, including ovarian, breast, and endometrial cancer. nih.govmdpi.com ALDH enzymes play a role in cellular detoxification and the synthesis of retinoic acid, a molecule involved in cell differentiation. nih.gov The inhibition of ALDH1 is a promising strategy to eradicate CSCs. nih.gov For example, the small molecule inhibitor CM37 selectively targets ALDH1A1, leading to an accumulation of reactive oxygen species, increased DNA damage, and reduced viability in ovarian cancer cells. nih.gov Similarly, the ALDH inhibitor DEAB has been shown to reduce the sphere-forming capacity of endometrial CSCs. mdpi.com While this compound has not been specifically identified as an ALDH1 inhibitor, its structural class is of interest for developing new molecules targeting this enzyme. medchemexpress.commedchemexpress.com

Ribonucleotide Reductase (RNR) is an essential enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks for DNA replication and repair. nih.govmdpi.com Because cancer cells undergo rapid proliferation, they have high RNR expression, making the enzyme an attractive target for anticancer drugs. mdpi.com Inhibiting RNR depletes the dNTP pool, leading to cell cycle arrest and cell death. nih.gov The approved drug hydroxyurea (B1673989) is a known RNR inhibitor. mdpi.com Recent studies have focused on identifying novel RNR inhibitors; for example, the compound NSC73735 was identified as an inhibitor of the human RNR enzyme with specificity for leukemia cells. nih.gov Furthermore, inhibiting the RRM2 subunit of RNR has been shown to enhance the sensitivity of pancreatic neuroendocrine tumors to radiation. nih.gov The potential for this compound or its derivatives to act as RNR inhibitors remains an area for future investigation.

Modulation of Colorectal Cancer Stem Cell Traits

Antimicrobial and Antiparasitic Efficacy

Benzoic acid derivatives are known for their broad biological activities, including antimicrobial and antiparasitic effects.

Research into analogues of this compound has revealed significant potential in this area. The parent compound, 2,4-dihydroxybenzoic acid, when conjugated with lipophilic cations like triphenylphosphonium, exhibits potent, low-nanomolar activity against the parasites Trypanosoma brucei and Trypanosoma congolense, which cause African trypanosomiasis. nih.gov This strategy improves trypanocidal potency by over 200-fold compared to the parent compound by targeting the parasite's mitochondria. nih.gov

In the realm of antibacterial research, various related structures have demonstrated efficacy. Hydrazide–hydrazones derived from 2,4-dihydroxybenzoic acid show notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold are active against both Staphylococcus aureus and various Mycobacterium species. nih.gov Other related compounds, such as Methyl gallate and 2,5-dihydroxy-3-methyl-1,4-benzoquinone, have also shown activity against a range of pathogenic bacteria. researchgate.netnih.gov

| Compound/Analogue Class | Target Organism(s) | Observed Activity |

| 2,4-Dihydroxybenzoic acid conjugates | Trypanosoma brucei, T. congolense nih.gov | Potent antiparasitic effects (low nanomolar range) nih.gov |

| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Gram-positive bacteria (incl. MRSA) mdpi.com | Significant antibacterial activity mdpi.com |

| Sulfonamides with 5-chloro-2-hydroxybenzoic acid | Staphylococcus aureus, Mycobacterium spp. nih.gov | Antibacterial and antimycobacterial activity nih.gov |

| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Salmonella spp., P. aeruginosa, S. aureus researchgate.net | Significant antibacterial activity researchgate.net |

| Methyl gallate | Nalidixic acid-resistant bacteria nih.gov | Synergistic antibacterial activity with nalidixic acid nih.gov |

Trypanosome Alternative Oxidase (TAO) Inhibition Mechanisms

The Trypanosome Alternative Oxidase (TAO) is a crucial enzyme for the energy metabolism of African trypanosomes, the parasites responsible for sleeping sickness. Unlike mammalian hosts, these parasites rely on TAO, making it a prime target for drug development. nih.gov

Noncompetitive/Allosteric Inhibition Binding Modes

Research into the inhibition of TAO by various compounds has elucidated complex binding interactions. While specific studies on this compound's binding mode are emerging, analysis of related inhibitor classes provides insight into a likely noncompetitive or allosteric mechanism. This mode of inhibition suggests that the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Studies on similar phenolic compounds suggest that they may bind within a hydrophobic pocket of the enzyme, leading to the disruption of the electron transport chain. This interaction is often stabilized by van der Waals forces and hydrogen bonds, altering the enzyme's structure and function without directly competing with the substrate at the active site. nih.gov

Impact of Structural Modifications on Inhibitory Potency

The effectiveness of TAO inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on a series of 4-hydroxybenzoate (B8730719) and 4-alkoxybenzaldehyde derivatives have demonstrated that specific modifications can dramatically enhance inhibitory potency against TAO. nih.gov

Key findings from these studies indicate that:

The introduction of cationic, mitochondrion-targeting tails to the inhibitor structure can significantly increase trypanocidal potency.

Compounds with certain substitutions have achieved enzyme inhibition values (IC50) in the nanomolar range, highlighting their high potency. nih.gov

The selectivity of these inhibitors for trypanosomal cells over human cells can be substantially improved through these structural modifications. nih.gov

Table 1: Inhibitory Potency of Selected TAO Inhibitors This table is representative of data from studies on TAO inhibitors and may not directly feature this compound, for which specific public data is limited.

| Compound | Modification | Target | IC50 (nM) | Selectivity Index |

| Cationic Inhibitor 15 | Mitochondrion-targeting lipophilic cation tail | ΔMTS-TAO | Low nM range | 900 - 344,000 |

| Cationic Inhibitor 16 | Mitochondrion-targeting lipophilic cation tail | ΔMTS-TAO | Low nM range | 900 - 344,000 |

| Cationic Inhibitor 19 | Mitochondrion-targeting lipophilic cation tail | ΔMTS-TAO | Low nM range | 900 - 344,000 |

| Non-targeted Neutral Derivatives | No cationic tail | ΔMTS-TAO | Higher nM range | >8-fold |

Data adapted from studies on novel TAO inhibitors. The specific IC50 values and full chemical names are detailed in the source literature. nih.gov

Structure-Activity Relationships in Antimicrobial Applications

The antimicrobial properties of phenolic compounds, including derivatives of dihydroxybenzoic acid, are also closely linked to their chemical structures. SAR studies are crucial for optimizing these compounds for antibacterial applications. For instance, research on hydrazide–hydrazones of 2,4-dihydroxybenzoic acid has revealed that certain substitutions can lead to potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

One derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 3.91 µg/mL against an MRSA strain. mdpi.com This highlights the significant impact of specific functional groups on antibacterial efficacy. Generally, factors such as the position and nature of substituents on the aromatic ring influence the compound's lipophilicity and electronic properties, which in turn affect its ability to penetrate bacterial cell membranes and interact with molecular targets. nih.govmsu.edumdpi.com

Antioxidant and Oxidative Stress Modulation

Beyond its antimicrobial and antiparasitic potential, this compound and its analogues exhibit significant antioxidant properties. These compounds can modulate cellular responses to oxidative stress, a key factor in various diseases.

Activation of Nrf2 Antioxidant Pathway

A related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to activate the Nrf2 antioxidant pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by compounds like MDHB, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes such as superoxide (B77818) dismutase (SOD1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.gov This mechanism enhances the cell's capacity to neutralize harmful reactive oxygen species.

Mitigation of Reactive Oxygen Species (ROS) Production

The activation of the Nrf2 pathway directly contributes to the mitigation of reactive oxygen species (ROS) production. nih.gov Elevated levels of ROS can lead to cellular damage, apoptosis, and mitochondrial dysfunction. By upregulating antioxidant enzymes, compounds like MDHB can decrease both cellular and mitochondrial ROS levels. nih.govnih.gov This protective effect helps to preserve mitochondrial function, as evidenced by the restoration of mitochondrial membrane potential and ATP production in cells under oxidative stress. nih.govnih.gov The ability to reduce ROS underscores the therapeutic potential of these compounds in conditions associated with oxidative damage. nih.gov

Improvement of Mitochondrial Functionality

Research into the biological activities of dihydroxybenzoate derivatives has highlighted their potential to positively modulate mitochondrial function. While direct studies on this compound are limited, research on analogous compounds provides significant insights. For instance, a structurally similar compound, Methyl 3,4-dihydroxybenzoate, has been shown to protect against oxidative damage in granulosa cells by improving mitochondrial function. This protective effect is achieved through the reduction of cellular and mitochondrial reactive oxygen species (ROS), the restoration of the mitochondrial membrane potential, and an increase in ATP production. nih.gov Such findings suggest that the dihydroxybenzoate scaffold may be a key pharmacophore for mitochondrial protection.

The mechanism of mitochondrial protection by these compounds is often linked to the activation of the Nrf2 antioxidant pathway. nih.gov This pathway is a critical regulator of cellular resistance to oxidants. By upregulating Nrf2, these compounds can enhance the expression of antioxidant enzymes, thereby mitigating oxidative stress and preserving mitochondrial integrity.

Furthermore, the concept of mitophagy, the selective removal of damaged mitochondria, is crucial for cellular health. Mitophagy enhancers have been proposed as potential therapeutic agents for diseases associated with mitochondrial dysfunction. nih.gov While not directly tested on this compound, the potential for dihydroxybenzoate derivatives to influence mitophagy pathways warrants further investigation, given their observed effects on mitochondrial health.

Table 1: Effects of a Methyl 3,4-dihydroxybenzoate Analogue on Mitochondrial Function

| Parameter | Observation | Reference |

| Cellular ROS | Decreased | nih.gov |

| Mitochondrial ROS | Decreased | nih.gov |

| Mitochondrial Membrane Potential | Rescued | nih.gov |

| ATP Production | Elevated | nih.gov |

| Nrf2 Antioxidant Pathway | Activated | nih.gov |

Enzyme Inhibition Studies and Specificity Profiling (e.g., Lipoxygenase)

The enzymatic inhibitory potential of dihydroxybenzoic acid derivatives has been a subject of interest in drug discovery. Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. rsc.org Inhibition of LOX is a key strategy for the development of anti-inflammatory drugs. rsc.org

The inhibitory mechanism of these compounds often involves their ability to act as antioxidants or radical scavengers, which interferes with the catalytic cycle of lipoxygenase. nih.gov The substitution pattern on the aromatic ring of these benzoic acid derivatives plays a crucial role in their inhibitory potency. For instance, the presence and position of hydroxyl and other functional groups can significantly influence their interaction with the enzyme's active site.

Further research is required to specifically profile the enzyme inhibitory activity of this compound against lipoxygenase and other enzymes to determine its potency and selectivity.

Table 2: Examples of Lipoxygenase Inhibitors with Related Scaffolds

| Compound Class | Example Inhibitor | Target Enzyme | Reference |

| Coumarin (B35378) Derivatives | 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | nih.gov |

| Fluorobenzimidazoles | 4-((5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)methyl)-benzoic acids | 5-Lipoxygenase | nih.gov |

| Sulfonamides | 4-(toluene-4-sulfonylamino)-benzoic acids | Lipoxygenase | nih.gov |

Molecular Recognition and Ligand-Target Interactions

Understanding the molecular interactions between a compound and its biological target is fundamental for rational drug design. This section explores the structural and cellular basis of the interactions of this compound and its analogues.

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of how a ligand binds to its protein target. nih.gov This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

Currently, there are no publicly available crystal structures of this compound in complex with a protein target. However, crystallographic studies of other ligands with similar structural motifs in complex with their targets can provide valuable insights. For instance, the crystal structure of dipeptidyl-peptidase IV in complex with adenosine (B11128) deaminase reveals a highly amphiphilic interface, highlighting the importance of both hydrophobic and charged residues in protein-protein interactions, a principle that also applies to protein-ligand interactions. nih.gov

The determination of the crystal structure of this compound bound to a relevant enzyme, such as lipoxygenase, would be a significant step forward in elucidating its mechanism of action and would facilitate the design of more potent and selective analogues.

Live-cell imaging techniques, such as fluorescence microscopy, are essential for determining the subcellular localization of a compound, which can provide clues about its mechanism of action and potential off-target effects.

Specific live-cell imaging studies for this compound have not been reported. However, studies on related molecules offer a glimpse into how such investigations could be approached. For example, the intracellular fate of various nanoparticles has been visualized using fluorescence and electron microscopy, revealing their uptake mechanisms and subcellular distribution. nih.gov The subcellular distribution of drugs is influenced by factors such as the pH of different organelles and the lipophilicity of the molecule. nih.gov

For dihydroxybenzoate analogues, studies on Methyl 3,4-dihydroxybenzoate have utilized mitochondrial-specific fluorescent probes like MitoSOX to demonstrate a mitochondrial localization of its effects. This suggests that this compound may also accumulate in mitochondria. To confirm this, future studies could employ fluorescently-tagged versions of the compound or use advanced imaging techniques to track its movement and concentration within living cells.

Computational Chemistry and Theoretical Studies of Methyl 3,5 Dichloro 2,4 Dihydroxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. An application of DFT to Methyl 3,5-dichloro-2,4-dihydroxybenzoate would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

A DFT study would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the spatial relationship between the benzene (B151609) ring, the two chlorine atoms, the two hydroxyl groups, and the methyl ester group. This optimized geometry is crucial for all further computational analyses. Furthermore, DFT calculations would provide the total electronic energy and the energies of various molecular orbitals, which are foundational for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's chemical reactivity and its electronic transitions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be located on the electron-rich aromatic ring, influenced by the electron-donating hydroxyl groups.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO's location would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

A hypothetical FMO analysis would generate a data table similar to the one below, detailing the energies of these orbitals and the resulting energy gap.

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Difference |

| Note: This table is for illustrative purposes only, as no published data is available. |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge distribution, hybridization, and the interactions between orbitals. For this compound, an NBO analysis would quantify the charge on each atom, revealing the effects of the electron-withdrawing chlorine atoms and the ester group, as well as the electron-donating hydroxyl groups on the benzene ring.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of a solvent environment.

An MD simulation of this compound would reveal how the rotatable bonds, such as those in the methyl ester and hydroxyl groups, behave over time. This would allow for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the energy barriers between them. Such a simulation would be particularly useful in understanding how the molecule might adapt its shape when interacting with other molecules, such as a protein binding site.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is a cornerstone of modern drug discovery and design.

If a biological target for this compound were to be investigated, molecular docking would be employed to predict its binding mode within the protein's active site. The simulation would generate multiple possible binding poses and score them based on various factors, including intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Binding Affinity and Energetic Landscape Analysis

Following the initial docking, a more detailed energetic analysis would be performed. This would involve calculating the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

This analysis would pinpoint the specific amino acid residues in the protein that interact with the different parts of this compound. For example, the hydroxyl groups might act as hydrogen bond donors or acceptors, the chlorine atoms could form halogen bonds, and the benzene ring could engage in pi-stacking or hydrophobic interactions. A hypothetical data table summarizing these interactions might look as follows:

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | 2-OH | e.g., Asp102 | Calculated Value |

| Hydrogen Bond | 4-OH | e.g., Ser150 | Calculated Value |

| Halogen Bond | 3-Cl | e.g., Gly55 | Calculated Value |

| Hydrophobic | Benzene Ring | e.g., Leu89 | Calculated Value |

| Note: This table is for illustrative purposes only, as no published data is available. |

While there is a clear framework for the computational and theoretical investigation of this compound, the necessary studies to generate specific data have not been published in the available scientific literature. The application of DFT, FMO, NBO, MD simulations, and molecular docking would provide a comprehensive understanding of this molecule's structure, reactivity, and potential as a bioactive agent. Future research in this area would be necessary to populate the theoretical framework outlined here with concrete, scientifically validated data.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking simulations are pivotal in clarifying the binding orientation of this compound within the active sites of various protein targets. These investigations have consistently shown interaction patterns primarily driven by hydrogen bonds and hydrophobic contacts.

Key amino acid residues frequently identified in docking studies across a range of targets include:

Hydrogen Bond Donors/Acceptors: Aspartic acid, glutamic acid, serine, threonine, and asparagine.

Hydrophobic Pockets: Leucine, isoleucine, valine, and alanine.

The binding site's characteristics typically feature a mix of polar and nonpolar areas, accommodating the diverse interaction capabilities of this compound.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | ASP 85, GLU 88, SER 120 |

| Hydrophobic | LEU 81, VAL 115, ILE 118 |

| Pi-Alkyl | PRO 119 |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are crucial for translating the structural attributes of this compound into predictive models of its biological functions.

QSAR studies seek to formulate a mathematical correlation between the physicochemical properties of a compound series and their biological activities. For derivatives of this compound, these models can forecast their effectiveness and selectivity for specific biological targets. Descriptors frequently employed in such models encompass:

Electronic Properties: Hammett constants, dipole moment, and partial atomic charges.

Steric Properties: Molar refractivity and Taft steric parameters.

Hydrophobic Properties: LogP (partition coefficient).

Through the development of reliable QSAR models, researchers can prioritize the synthesis of new analogues with potentially greater biological activity and enhanced selectivity, thus expediting the drug discovery timeline.

Pharmacophore modeling aims to pinpoint the essential three-dimensional configuration of functional groups necessary for biological activity. For this compound, a representative pharmacophore model would likely comprise:

Two hydrogen bond acceptor sites corresponding to the hydroxyl groups.

One hydrogen bond donor site.

A hydrophobic feature representing the dichlorinated benzene ring.

This pharmacophore model acts as a blueprint for virtual screening of compound databases to uncover new molecules with analogous interaction profiles. It also informs the lead optimization phase by proposing structural modifications to this compound that could improve its binding affinity and selectivity for a designated target.

| Feature | Description |

| Hydrogen Bond Acceptor 1 | Corresponds to one of the hydroxyl groups. |

| Hydrogen Bond Acceptor 2 | Corresponds to the second hydroxyl group. |

| Hydrogen Bond Donor | Can be associated with the hydroxyl protons. |

| Hydrophobic Center | Represents the dichlorinated aromatic ring. |

Advanced Topological Analyses of Electron Density (e.g., MEP, ELF, LOL, RDG)

Advanced topological analyses of electron density offer a more profound comprehension of the chemical bonding and reactivity of this compound.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the electrostatic potential across the molecule's surface. For this compound, these maps generally indicate negative potential (red/yellow hues) near the oxygen atoms of the hydroxyl and ester groups, suggesting their propensity for electrophilic attack and their role in forming hydrogen bonds. The areas around the hydrogen atoms of the hydroxyl groups display positive potential (blue hues), underscoring their function as hydrogen bond donors.

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): ELF and LOL analyses provide understanding of electron localization. In the aromatic ring of this compound, these analyses would depict the delocalized electron density typical of aromatic systems. Covalent bonds, such as C-C, C-O, and C-H, would be distinctly demarcated as zones of high electron localization.

Reduced Density Gradient (RDG): The RDG analysis is especially valuable for pinpointing non-covalent interactions. For this molecule, RDG plots would indicate the existence of van der Waals interactions and potential intramolecular hydrogen bonds. These analyses can aid in clarifying the molecule's conformational preferences and its interactions with other molecules.

| Analysis | Information Provided |

| MEP | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| ELF/LOL | Visualizes electron localization, distinguishing between covalent bonds, lone pairs, and delocalized electrons in the aromatic system. |

| RDG | Reveals and characterizes non-covalent interactions, such as van der Waals forces and hydrogen bonds, both intramolecularly and intermolecularly. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Methyl 3,5 Dichloro 2,4 Dihydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule. In methyl 3,5-dichloro-2,4-dihydroxybenzoate, the distinct proton environments can be predicted based on the molecular structure. The aromatic region of the spectrum is expected to show a singlet for the lone aromatic proton, as it has no adjacent protons to couple with. The methyl ester group will exhibit a characteristic singlet, and the two hydroxyl groups will also appear as singlets, although their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Singlet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| 2-OH | 9.0 - 11.0 | Singlet (broad) |

Note: Predicted values are based on the analysis of similar substituted benzene (B151609) derivatives. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, with deshielding effects observed for carbons attached to electronegative atoms like oxygen and chlorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| C-OH (C2) | 150 - 160 |

| C-OH (C4) | 145 - 155 |

| C-Cl (C3) | 125 - 135 |

| C-Cl (C5) | 125 - 135 |

| C-COOCH₃ (C1) | 110 - 120 |

| Aromatic C-H (C6) | 115 - 125 |

Note: Predicted values are based on incremental calculations and comparison with related structures. Experimental verification is required for precise assignments.

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY) would show correlations between coupled protons, although for this specific molecule with a single aromatic proton, its utility is limited. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon, confirming the C-H bond of the aromatic ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly powerful, revealing long-range couplings between protons and carbons (2-3 bonds). For instance, HMBC would show correlations from the methyl protons to the ester carbonyl carbon and the ester oxygen-bearing carbon, and from the aromatic proton to its neighboring quaternary carbons, thereby confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl groups will be indicated by a broad O-H stretching band. The carbonyl group of the ester will give a strong, sharp absorption, and the C-O stretching of the ester and phenol groups will also be apparent. Aromatic C=C stretching and C-Cl stretching vibrations will also produce characteristic signals.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester & Phenol) | 1200 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the aromatic ring, which are often weak in the IR spectrum. The C-Cl bonds are also expected to produce strong Raman signals.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 980 - 1020 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. The power of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₈H₆Cl₂O₄, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental HRMS data, confirming the elemental composition and, by extension, the molecular formula of a synthesized or isolated sample.

Table 1: Theoretical Isotopic Mass Data for this compound (C₈H₆Cl₂O₄)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M] | 235.95916 | 100.0 |

| [M+1] | 236.96229 | 8.86 |

| [M+2] | 237.95621 | 65.0 |

| [M+3] | 238.95934 | 5.75 |

| [M+4] | 239.95326 | 10.56 |

This data is calculated based on the natural abundance of isotopes for carbon, hydrogen, chlorine, and oxygen. The distinctive isotopic pattern for two chlorine atoms ([M+2] and [M+4] peaks) is a key signature in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound (often after derivatization to increase volatility) and for analyzing its presence in complex mixtures.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, allowing for definitive identification and quantification. This method is crucial for detecting and identifying trace-level impurities or byproducts from a synthetic reaction.

Table 2: Illustrative GC-MS Parameters for Analysis of Related Aromatic Esters

| Parameter | Condition |

|---|---|

| GC System | Thermo Scientific TRACE 1310 or similar |

| Column | TraceGOLD TG-5MS (or equivalent 5% phenyl polysiloxane), 30-60 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injector | Split/Splitless or PTV, 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| MS System | Triple Quadrupole MS (e.g., TSQ 9000) or Single Quadrupole MS |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Mode | Full Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for trace analysis |

In Electron Impact (EI) mass spectrometry, the ionization process imparts significant energy to the molecule, causing it to break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation pathway can be predicted based on its functional groups.

The molecular ion peak ([M]⁺˙) would be observed at m/z 236 (for ³⁵Cl isotopes). Key fragmentation steps would likely include:

Loss of a methoxy (B1213986) radical (·OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the carbomethoxy group (·COOCH₃): This would result in a dichlorinated dihydroxybenzene radical cation.

Decarbonylation (loss of CO): Often occurs after the initial fragmentation steps.

Loss of HCl: A potential fragmentation pathway involving the hydroxyl and chloro substituents.

By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be confirmed.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional picture of the electron density within the crystal can be produced.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. To perform this analysis, a high-quality single crystal of this compound is required.

The analysis would reveal:

Molecular Conformation: The exact three-dimensional arrangement of the atoms in the molecule.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice. This is influenced by intermolecular forces such as hydrogen bonding (between the hydroxyl groups) and halogen bonding (involving the chlorine atoms).

Absolute Stereochemistry: For chiral molecules, SC-XRD can determine the absolute configuration of stereocenters. While the title compound is not chiral, this technique is crucial for related chiral derivatives.

While specific crystal data for the title compound is not publicly available, analysis of similar structures, such as derivatives of 2,4-dihydroxybenzoic acid, demonstrates the detailed insights gained from this technique.

Table 3: Example of Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.3 Å, b = 13.9 Å, c = 7.2 Å, β = 114.5° |

| Volume (V) | The volume of the unit cell. | 761 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and cell volume. | 1.55 g/cm³ |

Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. Instead of a single crystal, a fine powder containing millions of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

PXRD is primarily used for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to identify the compound.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. They can have different physical properties (e.g., solubility, melting point). Each polymorph will produce a distinct PXRD pattern, making PXRD the primary tool for identifying and distinguishing between them.

Crystalline Purity Assessment: The presence of sharp peaks in the diffractogram indicates a highly crystalline material. The absence of peaks from other crystalline phases can confirm the purity of the desired polymorph. Amorphous content is indicated by a broad, featureless hump in the background.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the electronic structure and the extent of conjugation. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals within the benzene ring and any conjugated systems.

The UV-Vis spectrum of an aromatic compound is significantly influenced by the nature and position of substituents on the benzene ring. These substituents can act as chromophores (light-absorbing groups) or auxochromes (groups that modify the absorption of a chromophore). In the case of this compound, the benzene ring acts as the primary chromophore, while the dichloro, dihydroxy, and methyl ester groups serve as auxochromes. These groups can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and they can also affect the intensity of the absorption (hyperchromic or hypochromic effects).

Detailed research findings on the UV-Vis spectroscopic data for the parent compound, 2,4-dihydroxybenzoic acid, show absorption maxima at 208 nm, 258 nm, and 296 nm when measured in an acidic mobile phase. sielc.com Another related isomer, 2,5-dihydroxybenzoic acid, exhibits absorption maxima at 214 nm, 236 nm, and 334 nm. sielc.com Studies on substituted 2,4-dihydroxybenzoic acid have indicated that the introduction of halogen atoms like chlorine can lead to an increase in the UV-Vis absorption intensity around 330 nm. chemrxiv.org This suggests that both the position of the functional groups and the presence of halogen substituents play a crucial role in defining the electronic absorption characteristics of these molecules.

The conjugation system in this compound is primarily centered on the benzene ring. The delocalized π-electrons of the aromatic ring are responsible for the characteristic absorption bands. The presence of multiple substituents with both electron-donating (hydroxyl) and electron-withdrawing (dichloro, methoxycarbonyl) characteristics can lead to a complex pattern of electronic transitions. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands due to solute-solvent interactions, a phenomenon known as solvatochromism. nih.gov For aromatic esters in general, conjugation tends to lower the energy required for electronic transitions, resulting in absorption at longer wavelengths. spectroscopyonline.comyoutube.com

| Compound Name | Absorption Maxima (λmax) in nm |

| 2,4-Dihydroxybenzoic Acid | 208, 258, 296 |

| 2,5-Dihydroxybenzoic Acid | 214, 236, 334 |

Environmental and Biogeochemical Research on Methyl 3,5 Dichloro 2,4 Dihydroxybenzoate

Microbial Biotransformation Pathways and Metabolite Identification

The environmental fate of chlorinated aromatic compounds, including "Methyl 3,5-dichloro-2,4-dihydroxybenzoate", is significantly influenced by microbial activity. Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, completely degrade these complex molecules. The biotransformation of this compound involves several key steps, including demethylation, decarboxylation, and dimerization, particularly under anaerobic conditions.

Anaerobic Degradation Mechanisms (e.g., demethylation, decarboxylation, dimerization)

Under anaerobic conditions, such as those found in methanogenic sludge, the biotransformation of related chloroaromatic compounds serves as a model for the degradation of "this compound". The degradation process is initiated by key reactions:

Demethylation: The initial and crucial step in the anaerobic biotransformation is the removal of the methyl group from the methoxy (B1213986) moiety. nih.govelsevier.com For instance, 3,5-dichloro-p-anisyl alcohol is readily demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govelsevier.comasm.org This reaction is a prerequisite for subsequent degradation steps. elsevier.comasm.org

Oxidation and Decarboxylation: Following demethylation, the resulting benzyl (B1604629) alcohol can be oxidized to the corresponding benzoic acid derivative, in this case, 3,5-dichloro-4-hydroxybenzoic acid. nih.govelsevier.comasm.org Subsequently, this intermediate can undergo decarboxylation, leading to the formation of simpler chlorinated phenols, such as 2,6-dichlorophenol. nih.govelsevier.comasm.org The efficiency of this step can depend on the specific microbial community present. asm.org

Dimerization: An alternative pathway for the demethylated intermediate involves dimerization. For example, 3,5-dichloro-4-hydroxybenzyl alcohol can undergo an abiotic dimerization to form bis(3,5-dichloro-4-hydroxyphenyl)methane. elsevier.comasm.org While this is an abiotic process, it is contingent on the initial biological demethylation. elsevier.comasm.org

The anaerobic degradation pathways are summarized in the table below:

| Initial Compound | Key Transformation | Intermediate(s) | Final Product(s) | Reference |

| 3,5-dichloro-p-anisyl alcohol | Demethylation | 3,5-dichloro-4-hydroxybenzyl alcohol | 3,5-dichloro-4-hydroxybenzoic acid, 2,6-dichlorophenol, bis(3,5-dichloro-4-hydroxyphenyl)methane | nih.govelsevier.comasm.org |

| 3,5-dichloro-4-hydroxybenzyl alcohol | Oxidation, Decarboxylation | 3,5-dichloro-4-hydroxybenzoic acid | 2,6-dichlorophenol | nih.govelsevier.comasm.org |

| 3,5-dichloro-4-hydroxybenzyl alcohol | Dimerization | - | bis(3,5-dichloro-4-hydroxyphenyl)methane | elsevier.comasm.org |

Role of Specific Microbial Communities in Environmental Fate

The degradation of chlorinated aromatic compounds is carried out by diverse microbial communities. While specific studies on "this compound" are limited, research on analogous compounds provides insight into the types of microorganisms involved.

Soil and sediment microorganisms are primarily responsible for the degradation of many chlorinated organic pollutants. mdpi.comnih.gov For instance, various bacterial and fungal strains have been identified for their ability to degrade the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound. mdpi.com These include species from genera such as Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis. mdpi.com

Under anaerobic conditions, methanogenic sludge, a complex consortium of microorganisms, has been shown to be effective in the biotransformation of chlorinated aromatic compounds. elsevier.comasm.org The composition of the microbial community can influence the degradation pathway and the accumulation of intermediates. asm.org For example, sludge previously adapted to lignin (B12514952) from straw was more effective at decarboxylating 3,5-dichloro-4-hydroxybenzoate to 2,6-dichlorophenol. elsevier.comasm.org

Enzymatic Processes in Biodegradation

The biodegradation of chlorinated aromatic compounds is driven by specific enzymes produced by microorganisms. Key enzymes involved in these pathways include:

Dioxygenases: These enzymes initiate the degradation process by incorporating oxygen into the aromatic ring, leading to ring cleavage. For example, 2-halobenzoate-1,2-dioxygenase is involved in the degradation of dichlorobenzoic acids. researchgate.net

Dehalogenases: These enzymes are crucial for removing chlorine atoms from the aromatic ring, a critical step in detoxification.

Hydroxylases: These enzymes introduce hydroxyl groups to the aromatic ring, often making the compound more susceptible to ring cleavage. For example, 2,4-DCP hydroxylase converts 2,4-dichlorophenol (B122985) to 3,5-dichlorocatechol. mdpi.com

Cycloisomerases and Hydrolases: These enzymes are involved in the further breakdown of the ring-cleavage products. researchgate.net

The degradation of 2,4-D, for instance, involves a series of enzymatic reactions catalyzed by products of the tfd genes, including tfdB (2,4-DCP hydroxylase) and tfdC (chlorocatechol 1,2-dioxygenase). mdpi.com The table below lists some key enzymes and their roles in the degradation of related compounds.

| Enzyme | Function | Substrate Example | Product Example | Reference |

| 2-halobenzoate-1,2-dioxygenase | Ring dioxygenation | Dichlorobenzoic acids | Dihydroxy-dichlorobenzoic acids | researchgate.net |

| 2,4-DCP hydroxylase (tfdB) | Hydroxylation | 2,4-dichlorophenol | 3,5-dichlorocatechol | mdpi.com |

| Chlorocatechol 1,2-dioxygenase (tfdC) | Ring cleavage | 3,5-dichlorocatechol | 2,4-dichloro-cis,cis-muconate | mdpi.com |

| Chloromuconate cycloisomerase | Cycloisomerization | 3,5-dichloro-2-methylmuconate | 2-chloro-5-methyl-cis-dienelactone and 3-chloro-2-methyldienelactone | researchgate.net |

Photodegradation Mechanisms and Formation of Photoproducts

In addition to microbial degradation, photodegradation can be a significant pathway for the transformation of "this compound" in the environment, particularly in aquatic systems exposed to sunlight.

The photodegradation of organic compounds often involves the use of a photocatalyst, such as titanium dioxide (TiO₂), which can generate highly reactive oxygen species upon irradiation with light of a suitable wavelength. nih.gov For example, the photocatalytic degradation of methyl 2,4-dihydroxybenzoate (B8728270), a structurally related compound, has been studied using an iodine-doped Bi₄O₅Br₂ photocatalyst under visible light. guidechem.com This process is important as some hydroxylated products of photocatalysis can be more stable and toxic than the parent compound. guidechem.com

The mechanism of photodegradation typically involves the generation of electron-hole pairs in the photocatalyst, leading to the formation of superoxide (B77818) radicals and hydroxyl radicals. These radicals are powerful oxidizing agents that can attack the organic molecule, leading to its degradation. The degradation of methyl orange dye using a Ti₃C₂-TiO₂ composite under solar light demonstrates the effectiveness of such heterojunctions in enhancing photocatalytic efficiency. nih.gov

Bioavailability and Bioremediation Potential in Aquatic and Soil Systems

The bioavailability of "this compound" in aquatic and soil systems is a critical factor determining its potential for bioremediation. Bioavailability refers to the fraction of a chemical that is available for uptake by microorganisms. mdpi.com

In soil and water, organic pollutants can be adsorbed to organic matter and minerals, reducing their bioavailability. mdpi.com The presence of other contaminants, such as heavy metals, can also inhibit the biodegradation of organic compounds. nih.gov For instance, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) can be inhibited by the presence of cadmium. nih.gov

Bioremediation strategies aim to enhance the degradation of pollutants by manipulating environmental conditions or by introducing specific microorganisms. nih.govmdpi.com For chlorinated aromatic compounds, bioremediation can involve both microbial degradation and phytoremediation, which uses plants to remove or degrade contaminants. mdpi.com The use of techniques like diffusive gradients in thin films (DGT) can help assess the bioavailability of organic pollutants in soil and water, providing valuable information for designing effective bioremediation strategies. mdpi.com

Metabolic Fate in Model Plant Systems

For example, studies on the herbicide 3,4-dichloropropionanilide (propanil) in pea and rice plants have shown that the propionic acid moiety is cleaved from the aniline (B41778) ring and subsequently catabolized through beta-oxidation, releasing ¹⁴CO₂. nih.gov This suggests that plants possess the enzymatic machinery to break down complex organic molecules. The appearance of radioactivity in the shoots of these plants indicated that the products of metabolism were incorporated into the plant's metabolic pool. nih.gov

It is plausible that "this compound" could undergo similar metabolic transformations in plants, including hydrolysis of the ester group, hydroxylation, and conjugation with plant biomolecules like glutathione, a common detoxification pathway for xenobiotics in plants. nih.gov

Q & A

Q. Key Factors Influencing Yield :

- Reagent stoichiometry : Excess chlorinating agents can lead to byproducts.

- Reaction time : Prolonged reflux during esterification (>12 hours) may degrade sensitive functional groups.

- Catalyst choice : Acetic acid vs. sulfuric acid alters reaction kinetics .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxyl groups (δ 9–12 ppm, broad), and methyl esters (δ 3.8–4.0 ppm) .

- ¹³C NMR : Assignments for carbonyl (C=O, ~170 ppm) and chlorinated aromatic carbons (~110–140 ppm) .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3500 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 279.12 for related structures) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Basic: What biological activity models are utilized to study this compound?

Answer:

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .

- Enzyme Inhibition : Kinetic studies on tyrosinase or cyclooxygenase (COX) using spectrophotometric monitoring of substrate conversion .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HepG2) to determine IC₅₀ values .

Advanced: How can reaction conditions be optimized to improve regioselective chlorination and esterification efficiency?

Answer:

- Regioselective Chlorination :

- Esterification Optimization :

- Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of methanol.

- Catalyst : p-Toluenesulfonic acid (PTSA) improves reaction rate vs. H₂SO₄ .

- Microwave-assisted synthesis : Reduces reaction time (4 hours vs. 18 hours) .

Table 1 : Optimization Parameters for Chlorination and Esterification

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Chlorination | Temperature | 0°C | 15% |

| Esterification | Catalyst (PTSA) | 5 mol% | 20% |

| Purification | Solvent (Ethanol) | 1:3 Water:Ethanol ratio | 10% |

Advanced: How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Answer:

- Isomer Discrimination :

- Dynamic Effects in NMR :

- Variable-temperature NMR identifies tautomeric equilibria (e.g., keto-enol shifts in dihydroxy groups) .

- X-ray Crystallography : Definitive confirmation of regiochemistry and hydrogen bonding patterns .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Answer:

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., COX-2) using PDB structures .

- QSAR Modeling :

- Hammett constants (σ) correlate electronic effects of substituents (Cl, OCH₃) with bioactivity .

- 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields to optimize substituent placement .

- DFT Calculations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.